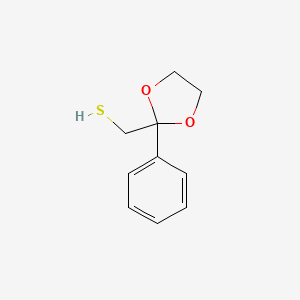![molecular formula C23H23NO5S B6363174 N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide CAS No. 1253527-86-4](/img/structure/B6363174.png)
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide, more commonly known as BOP-NHF, is a reagent used in organic synthesis for a variety of purposes. It is a highly versatile reagent that can be used for a variety of reactions, including alkylation, acylation, and amination. BOP-NHF can also be used as a catalyst in a variety of reactions, including Diels-Alder reactions and the Biginelli reaction. BOP-NHF is a relatively new reagent, having been first synthesized in 2001. Since then, it has been widely studied and used in organic synthesis due to its versatility and ease of use.
Wissenschaftliche Forschungsanwendungen
BOP-NHF has been used for a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including polymers, peptides, and small molecules. Additionally, BOP-NHF has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and antiviral drugs. BOP-NHF has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene. Finally, BOP-NHF has been used in the synthesis of catalysts, such as palladium-based catalysts.
Wirkmechanismus
The mechanism of action of BOP-NHF is not fully understood. However, it is believed that BOP-NHF acts as a catalyst for various reactions. In particular, BOP-NHF is believed to act as a protonation catalyst, which increases the rate of reactions by protonating the reactants. Additionally, BOP-NHF is believed to act as a Lewis acid, which increases the reactivity of the reactants. Finally, BOP-NHF is believed to act as a nucleophile, which increases the rate of reactions by providing a nucleophile to react with the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOP-NHF are not well understood. However, it is believed that BOP-NHF does not have any significant biochemical or physiological effects in humans or animals. Additionally, BOP-NHF is not known to be toxic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BOP-NHF in laboratory experiments include its high reactivity and its ability to catalyze a variety of reactions. Additionally, BOP-NHF is relatively inexpensive and easy to obtain. The limitations of using BOP-NHF in laboratory experiments include its low solubility in water and its instability in the presence of light and oxygen.
Zukünftige Richtungen
The future directions for the use of BOP-NHF include the development of new catalysts and the development of new pharmaceuticals. Additionally, BOP-NHF could be used to synthesize a variety of nanomaterials, such as carbon nanotubes and graphene. Finally, BOP-NHF could be used to synthesize a variety of polymers and peptides.
Synthesemethoden
BOP-NHF is synthesized using a three-step process. The first step involves the reaction of 4-benzyloxy-phenylmethanesulfonyl chloride with N-hydroxyformamide in the presence of a base, such as potassium carbonate. This reaction yields the desired product, BOP-NHF, in high yields. The second step is the reaction of BOP-NHF with a base, such as potassium carbonate, in the presence of an acid, such as hydrochloric acid. This reaction yields the desired product in high yields. The third step is the reaction of BOP-NHF with an amine, such as aniline, in the presence of a base, such as potassium carbonate. This reaction yields the desired product in high yields.
Eigenschaften
IUPAC Name |
N-hydroxy-N-[1-phenyl-2-[(4-phenylmethoxyphenyl)methylsulfonyl]ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c25-18-24(26)23(21-9-5-2-6-10-21)17-30(27,28)16-20-11-13-22(14-12-20)29-15-19-7-3-1-4-8-19/h1-14,18,23,26H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJPTGSUFIXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


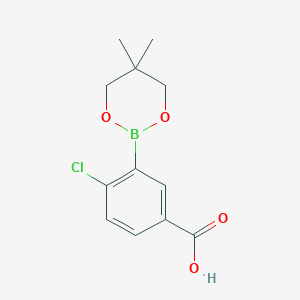

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)
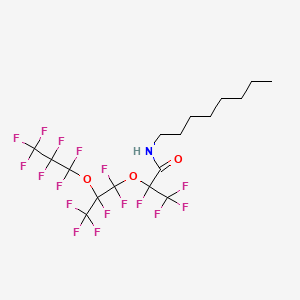

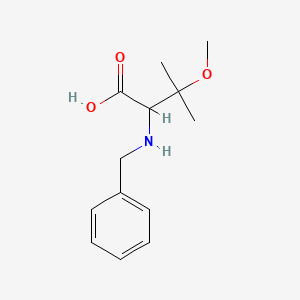

![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)
![N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363160.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B6363164.png)
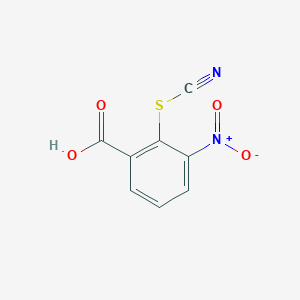
![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)
